2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
Brand Name: Vulcanchem
CAS No.: 82598-84-3
VCID: VC0026938
InChI: InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1
SMILES: C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C34H34O6
Molecular Weight: 538.6 g/mol

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

CAS No.: 82598-84-3

Reference Standards

VCID: VC0026938

Molecular Formula: C34H34O6

Molecular Weight: 538.6 g/mol

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone - 82598-84-3

CAS No. 82598-84-3
Product Name 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
Molecular Formula C34H34O6
Molecular Weight 538.6 g/mol
IUPAC Name (3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one
Standard InChI InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1
Standard InChIKey BUBVLQDEIIUIQG-JDIHBLRXSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
SMILES C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Synonyms 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactonic Acid δ-Lactone;
PubChem Compound 11060569
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator